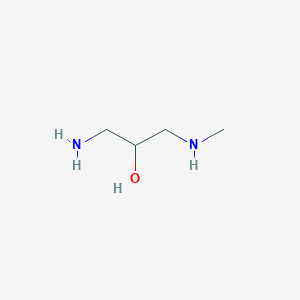
1-Amino-3-(methylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(methylamino)propan-2-ol: is an organic compound with the molecular formula C4H12N2O. It is a liquid at room temperature and is known for its use in various chemical and industrial applications. The compound contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-3-(methylamino)propan-2-ol can be synthesized through the reaction of epoxypropane with methylamine . The reaction proceeds as follows:
- The intermediate 3-methylamino-1-oxapropane is then treated with a base such as sodium hydroxide to yield this compound .
Epoxypropane: reacts with to form 3-methylamino-1-oxapropane.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing agents: like lithium aluminum hydride are employed for reduction reactions.
Substitution reactions: may involve reagents like alkyl halides or acyl chlorides.
Major Products:
- Oxidation of this compound can yield oxides and other oxygenated derivatives.
- Reduction can produce simpler amines.
- Substitution reactions can lead to the formation of various substituted amines and alcohols.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(methylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of surfactants, ion exchange resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-amino-3-(methylamino)propan-2-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, receptor binding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-methylpropan-2-ol: This compound is similar in structure but has a different substitution pattern on the carbon chain.
3-Methylamino-1-propanol: Another similar compound with a different arrangement of functional groups.
Uniqueness: 1-Amino-3-(methylamino)propan-2-ol is unique due to its specific combination of amino and hydroxyl groups, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Eigenschaften
IUPAC Name |
1-amino-3-(methylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-6-3-4(7)2-5/h4,6-7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYMOBVXBBPTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638497.png)

![methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2638502.png)
![N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2638503.png)
![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2638505.png)
![2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE](/img/structure/B2638506.png)
![2-[[(E)-3-[3-[(2-Chlorobenzoyl)amino]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2638507.png)


![2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2638511.png)
![ethyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2638512.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2638514.png)

![2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2638520.png)
